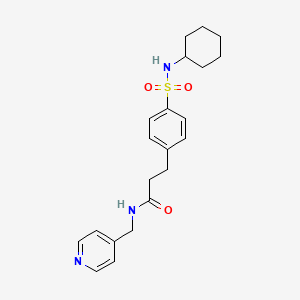
3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)propanamide is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)propanamide is not fully understood. However, it has been suggested that this compound may act as an inhibitor of certain enzymes or proteins involved in disease pathways. It may also modulate the activity of neurotransmitters in the brain, leading to its potential use in the treatment of neurological disorders.
Biochemical and physiological effects:
Studies have shown that 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)propanamide has various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the aggregation of amyloid-beta peptides in Alzheimer's disease, and enhance the release of acetylcholine in the brain. It has also been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)propanamide is its versatility in various fields of research. It is also relatively easy to synthesize and purify. However, one of the limitations is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the research of 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)propanamide. One direction is to further investigate its potential as a drug candidate for the treatment of cancer and neurological disorders. Another direction is to explore its use as a building block for the synthesis of novel materials with unique properties. Additionally, research can be done to improve its solubility in water and to optimize its synthesis method for better yields.
Méthodes De Synthèse
The synthesis of 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)propanamide involves the reaction of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with o-toluidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction mixture is then purified to obtain the final product.
Applications De Recherche Scientifique
3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)propanamide has been studied for its potential applications in various fields such as medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurological disorders. In materials science, it has been used as a building block for the synthesis of novel materials with unique properties. In analytical chemistry, it has been employed as a fluorescent probe for the detection of various analytes.
Propriétés
IUPAC Name |
N-(2-methylphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-13-7-5-6-10-15(13)19-16(22)11-12-17-20-18(21-23-17)14-8-3-2-4-9-14/h2-10H,11-12H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCCSGINRUFYSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CCC2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-(4-chloro-N-methylphenylsulfonamido)-N-propylbenzo[b]thiophene-2-carboxamide](/img/structure/B7692373.png)
![3-(4-fluorophenyl)-N-[2-(methylsulfanyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7692384.png)






